

# Spectroscopic Profile of 2-Bromo-5-fluorophenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-5-fluorophenol

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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for a Key Building Block in Pharmaceutical and Chemical Research

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-fluorophenol** (CAS No. 147460-41-1), a crucial aryl fluorinated building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral information, experimental protocols, and a logical workflow for the characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2-Bromo-5-fluorophenol**. This information is critical for confirming the structure and purity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data, sourced from Sigma-Aldrich, provides the characteristic chemical shifts for the protons and carbon atoms in **2-Bromo-5-fluorophenol**.<sup>[1]</sup>

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Bromo-5-fluorophenol**

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not available	-	-	Aromatic Protons
Data not available	-	-	Hydroxyl Proton

Note: Specific chemical shift values and coupling constants were not publicly available in the searched resources. This data is typically available from the supplier, such as Sigma-Aldrich, upon request or via spectral databases like SpectraBase.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Bromo-5-fluorophenol**

Chemical Shift (ppm)	Assignment
Data not available	Aromatic Carbons

Note: Specific chemical shift values were not publicly available in the searched resources. This data is typically available from the supplier, such as Sigma-Aldrich, upon request or via spectral databases like SpectraBase.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Bromo-5-fluorophenol** was obtained using the Attenuated Total Reflectance (ATR) technique with a Bruker Tensor 27 FT-IR instrument.[\[1\]](#)

Table 3: Key IR Absorption Bands for **2-Bromo-5-fluorophenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available	-	O-H stretch (phenol)
Data not available	-	C-H stretch (aromatic)
Data not available	-	C=C stretch (aromatic)
Data not available	-	C-O stretch (phenol)
Data not available	-	C-Br stretch
Data not available	-	C-F stretch

Note: A detailed peak list was not publicly available in the searched resources. The assignments are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following major peaks were identified in the mass spectrum of **2-Bromo-5-fluorophenol**.<sup>[1]</sup>

Table 4: Mass Spectrometry Data for **2-Bromo-5-fluorophenol**

m/z	Relative Intensity	Assignment
192	High	[M+2] <sup>+</sup> (Molecular ion with <sup>81</sup> Br)
190	High	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br)
111	Moderate	[M-Br] <sup>+</sup>
83	Moderate	Fragment ion

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of small organic molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **2-Bromo-5-fluorophenol** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- **$^1\text{H}$  NMR Data Acquisition:** The proton NMR spectrum is acquired using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of chemical shifts for aromatic and hydroxyl protons.
- **$^{13}\text{C}$  NMR Data Acquisition:** The carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which is typically longer than for  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For the ATR-IR analysis, a small drop of liquid **2-Bromo-5-fluorophenol** is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

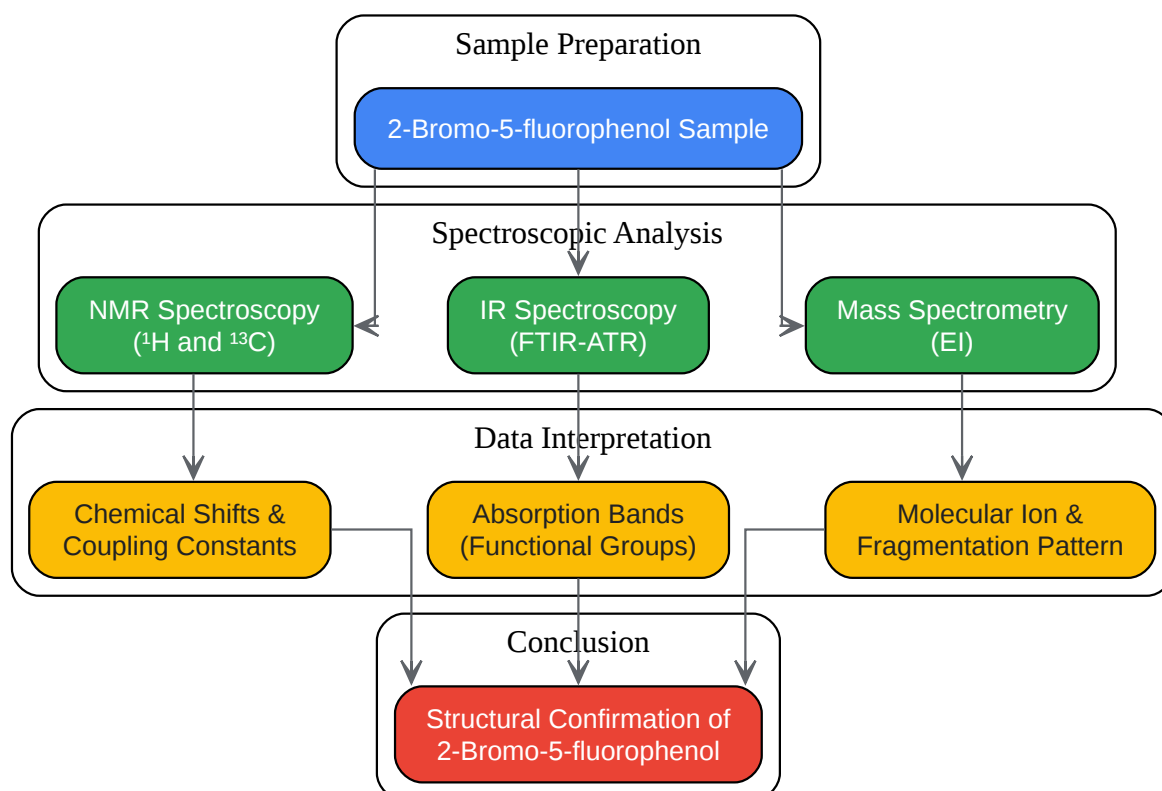
## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

- **Ionization:** Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-Bromo-5-fluorophenol**.



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Caption: Workflow for the spectroscopic characterization of **2-Bromo-5-fluorophenol**.

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## References

- 1. 2-Bromo-5-fluorophenol | C<sub>6</sub>H<sub>4</sub>BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]
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